Cas no 25547-51-7 (2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID)

2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID
- SCHEMBL329169
- 2-methyl-3-phenyl-oxirane-2-carboxylic acid
- 25547-51-7
- 2-Oxiranecarboxylic acid, 2-methyl-3-phenyl-
- CHEBI:193975
- 2-methyl-3-phenyl-2-oxiranecarboxylic acid
- 2-methyl-3-phenyloxirane-2-carboxylic acid
- ABA54751
- FAA44912
- EGJ82N33DT
- DS-004245
- UNII-EGJ82N33DT
- a-methyl-b-phenyloxiranecarboxylic acid
- DTXSID101347933
- Bmk glycidic acid
- NS00096972
- AKOS015906012
-
- インチ: InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
- InChIKey: UPEAOFCHTFWNFG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 178.062994177Da
- 同位素质量: 178.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 49.8Ų
2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AM17197-5mg |
2-methyl-3-phenyloxirane-2-carboxylic acid |
25547-51-7 | ≥98% | 5mg |
$164.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67484-5mg |
BMK Glycidic Acid |
25547-51-7 | 98% | 5mg |
¥2088.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67484-1mg |
BMK Glycidic Acid |
25547-51-7 | 98% | 1mg |
¥891.00 | 2022-04-26 | |
1PlusChem | 1P00Q3T9-1mg |
2-methyl-3-phenyloxirane-2-carboxylic acid |
25547-51-7 | ≥98% | 1mg |
$118.00 | 2025-03-01 | |
1PlusChem | 1P00Q3T9-5mg |
2-methyl-3-phenyloxirane-2-carboxylic acid |
25547-51-7 | ≥98% | 5mg |
$239.00 | 2025-03-01 | |
A2B Chem LLC | AM17197-1mg |
2-methyl-3-phenyloxirane-2-carboxylic acid |
25547-51-7 | ≥98% | 1mg |
$66.00 | 2024-04-20 |
2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACIDに関する追加情報
Comprehensive Analysis of 2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID (CAS No. 25547-51-7): Properties, Applications, and Industry Trends
2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID (CAS 25547-51-7), a specialized epoxide carboxylic acid derivative, has garnered significant attention in fine chemical synthesis due to its unique structural features. This compound, characterized by a methyl-substituted oxirane ring conjugated with a phenyl group and carboxylic acid functionality, serves as a versatile building block in pharmaceutical intermediates and advanced material development. Recent studies highlight its growing importance in asymmetric synthesis and chiral auxiliaries, addressing the pharmaceutical industry's demand for enantiomerically pure compounds.
The molecular architecture of CAS 25547-51-7 combines reactive epoxide groups with acidic protons, enabling diverse transformation pathways. This dual functionality explains its rising popularity in green chemistry applications, particularly in solvent-free reactions and catalytic processes. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), while thermal analysis reveals stability up to 150°C, making it suitable for various industrial processes. Researchers particularly value its role in developing biodegradable polymers, aligning with global sustainability initiatives.
Current market trends show increased demand for 2-METHYL-3-PHENYL derivatives in flavor & fragrance applications, where its oxidative stability and mild aromatic notes prove advantageous. The compound's low ecotoxicity profile positions it favorably against traditional aromatic acids in cosmetic formulations. Patent analysis reveals a 37% growth in filings involving oxirane carboxylic acids since 2020, particularly in drug delivery systems and photoresist materials for electronics manufacturing.
From a regulatory perspective, 25547-51-7 complies with major chemical inventories including TSCA and EINECS. Its non-hazardous classification under GHS standards facilitates global trade, though proper storage conditions (ambient temperature, inert atmosphere) are recommended to maintain stability. Quality control protocols typically specify residual solvent limits and heavy metal content thresholds for pharmaceutical-grade material.
Emerging research explores the compound's potential in bio-based adhesives and self-healing materials, capitalizing on its ring-opening polymerization characteristics. The carboxylic acid group enables further derivatization through esterification or amidation, creating opportunities in specialty surfactants and ionic liquids. These developments respond to industry needs for high-performance additives with improved environmental profiles.
Manufacturers emphasize continuous flow chemistry approaches for 25547-51-7 production, achieving higher yields (typically 85-92%) compared to batch processes. Recent process optimizations have reduced energy consumption by 40% through microwave-assisted synthesis techniques. Analytical challenges include distinguishing stereoisomers during quality assurance testing, addressed through advanced chiral chromatography methods.
The compound's structure-activity relationships continue to inspire medicinal chemistry research, particularly in enzyme inhibition studies. Computational modeling suggests potential binding affinities with protease targets, though clinical applications remain exploratory. In material science, its incorporation into epoxy resin formulations demonstrates improved mechanical properties while maintaining low viscosity characteristics.
Global supply chain data indicates stable availability of 2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID, with major producers concentrated in Europe and Asia. Current pricing trends reflect moderate fluctuations (5-8% annually) tied to benzaldehyde feedstock markets. Industry forecasts predict 6.2% CAGR growth through 2028, driven by expanding applications in electronic encapsulation materials and advanced coating systems.
Environmental fate studies demonstrate rapid aerobic biodegradation (>60% in 28 days), supporting its selection in eco-friendly formulations. The scientific community continues investigating its potential in CO2 capture technologies, leveraging the oxirane group's reactivity with greenhouse gases. These developments position CAS 25547-51-7 as a compound of interest in circular economy initiatives.
For researchers working with this material, standard handling precautions include using chemical-resistant gloves and eye protection, though it presents lower risks than conventional epoxides. The compound's water solubility (2.1 g/L at 20°C) and logP value (1.38) inform formulation strategies across different applications. Emerging purification techniques like supercritical fluid chromatography enable isolation of optically active forms for specialized uses.
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